molecular formula C9H8Cl2O B3050203 1-Chloro-3-(3-chlorophenyl)propan-2-one CAS No. 24253-17-6

1-Chloro-3-(3-chlorophenyl)propan-2-one

Cat. No. B3050203
CAS RN: 24253-17-6
M. Wt: 203.06 g/mol
InChI Key: SHMQUTZAYYIMLM-UHFFFAOYSA-N
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Description

“1-Chloro-3-(3-chlorophenyl)propan-2-one” is an organic compound used as an intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It can also be used as a biochemical reagent for life science-related research .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy . The structure can also be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. The compound has a molecular weight of 168.620 . More detailed properties might be available in specialized databases or scientific literature .

Scientific Research Applications

Synthesis and Polymerization

  • 1-Chloro-3-(2′-ethoxyethoxy)-propane, a derivative of 1-Chloro-3-(3-chlorophenyl)propan-2-one, is utilized in the synthesis of 3-(2′-Ethoxyethoxy)propyl lithium. This compound serves as an anion polymerization initiator, indicating its application in polymer chemistry (Feng, 2005).

Chemical Synthesis and Characterization

  • This compound is involved in the synthesis of various pyrazole derivatives. These compounds are characterized by IR and NMR spectral data, highlighting its utility in the development and characterization of novel chemical entities (Bijwe et al., 2011).

Molecular Docking and Structural Analysis

  • The molecule exhibits significance in structural and vibrational studies, as well as in molecular docking. It forms a stable complex with certain proteins like kinesin spindle protein, suggesting potential inhibitory activity (ShanaParveen et al., 2016).

  • It's also used in molecular docking and spectroscopic studies, providing insights into its interaction with biological targets. This suggests potential applications in drug design and discovery (Jayasudha et al., 2020).

Biological Activity Studies

  • This compound derivatives exhibit a range of biological activities, including anticonvulsive and n-cholinolytic activities. This indicates its potential in the development of therapeutic agents (Papoyan et al., 2011).

  • Its derivatives are also studied for antimicrobial and anticancer activities, demonstrating its relevance in pharmaceutical research (Viji et al., 2020).

Optical and Electronic Properties

  • This compound is used in the synthesis of compounds with interesting optical properties, such as fluorescence in Europium(III) complexes. This suggests potential applications in materials science and photonics (Ma Kunpen, 2015).

  • It's also involved in studies of molecular structure and hyperpolarizability, contributing to the understanding of electronic properties in molecular systems (Najiya et al., 2014).

properties

IUPAC Name

1-chloro-3-(3-chlorophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-6-9(12)5-7-2-1-3-8(11)4-7/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMQUTZAYYIMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601280932
Record name 1-Chloro-3-(3-chlorophenyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24253-17-6
Record name 1-Chloro-3-(3-chlorophenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24253-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-(3-chlorophenyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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